molecular formula C20H31N11O19P4 B018930 5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt CAS No. 102783-36-8

5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt

Cat. No.: B018930
CAS No.: 102783-36-8
M. Wt: 904.5 g/mol
InChI Key: COBCSHRAXKIEQE-LKZCCGPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Adenosine 5’-tetraphosphate (Ap4 or ATPP), is the acetyl-CoA synthetase . This enzyme plays a crucial role in the synthesis of acetyl-CoA, a key molecule in metabolism.

Mode of Action

ATPP interacts with its target, acetyl-CoA synthetase, by being produced from ATP and triphosphate (P3) through the action of this enzyme . This interaction results in changes in the enzyme’s activity and the subsequent production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of acetyl-CoA. Acetyl-CoA is a central molecule in metabolism, linking glycolysis and beta-oxidation to the citric acid cycle. The production of ATPP and adenosine 5’-pentaphosphate by acetyl-CoA synthetase may have downstream effects on these metabolic pathways .

Result of Action

For example, ATPP is a constituent of aqueous humor in rabbits, where it was found to reduce intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta .

Action Environment

The action, efficacy, and stability of ATPP can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of ATPP. In alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate . Therefore, the environment in which ATPP is present can significantly impact its action and efficacy.

Chemical Reactions Analysis

HU-331 undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis from cannabidiol.

    Reduction: HU-331 can be reduced to its corresponding hydroquinone.

    Substitution: It can undergo substitution reactions at the quinone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBCSHRAXKIEQE-LKZCCGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N14O19P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-36-8
Record name Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
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5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
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5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
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5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
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5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt

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